Product packaging for 1,2-dihydropyrazolo[3,4-b]pyridin-6-one(Cat. No.:)

1,2-dihydropyrazolo[3,4-b]pyridin-6-one

Cat. No.: B8005808
M. Wt: 135.12 g/mol
InChI Key: USFSKUQFHBPJNW-UHFFFAOYSA-N
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Description

1,2-Dihydropyrazolo[3,4-b]pyridin-6-one is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a fused bicyclic system that can exist in tautomeric forms, with studies indicating a preference for the 2H-tautomer in both the solid state and solution (DMSO-d6) . Its structural similarity to purine bases makes it a valuable isostere in the design of novel bioactive molecules . A key research application of this scaffold is in the development of novel anticancer agents. Derivatives have demonstrated potent, broad-spectrum activity against a panel of human tumor cell lines, including MDA-MB-231 (breast), HeLa (cervical), and HepG2 (hepatocellular carcinoma) . The mechanism of action for active derivatives has been elucidated as the inhibition of microtubule polymerization by binding to the colchicine site, which leads to effective cell cycle arrest in the G2/M phase, inhibition of cancer cell migration, and the induction of apoptosis . Furthermore, the dihydropyrazolo[3,4-b]pyridine core has been strategically used as a key structural element in the rational design of dual inhibitors targeting mitotic kinases such as KSP (Kinesin Spindle Protein) and Aurora-A, presenting a multi-targeted approach to halt cancer cell proliferation . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B8005808 1,2-dihydropyrazolo[3,4-b]pyridin-6-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dihydropyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-2-1-4-3-7-9-6(4)8-5/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFSKUQFHBPJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N=C2C1=CNN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)N=C2C1=CNN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characteristics and Tautomerism in Pyrazolo 3,4 B Pyridinone Systems

Precise Nomenclatural Aspects of 1,2-Dihydropyrazolo[3,4-b]pyridin-6-one

The compound of interest belongs to the family of pyrazolopyridines, which comprises five possible isomers based on the fusion of the pyrazole (B372694) and pyridine (B92270) rings. nih.gov Specifically, the pyrazolo[3,4-b]pyridine system can exist in two primary tautomeric forms when the pyrazole nitrogen is unsubstituted: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine. researchgate.netnih.gov

The name "this compound" describes a specific tautomeric form. This nomenclature indicates the presence of a carbonyl group (an "one") at position 6 of the pyridine portion of the ring system. Consequently, the pyridine ring is no longer fully aromatic, and two hydrogen atoms are added to saturate the ring, specifically at positions 1 and 2, hence "1,2-dihydro". This form is the keto tautomer of its corresponding enol form, 1H-pyrazolo[3,4-b]pyridin-6-ol. Due to the greater stability generally associated with the pyridone form over the hydroxypyridine form, this keto tautomer is the predominant and more stable structure. nih.govstackexchange.com This preference is a well-established principle in heterocyclic chemistry, analogous to the tautomerism observed in 2-hydroxypyridine, which exists predominantly as 2-pyridone. stackexchange.comwikipedia.org

Investigation of Tautomeric Equilibrium and Isomeric Forms within the Pyrazolo[3,4-b]pyridinone Core

Tautomerism is a central feature of the pyrazolo[3,4-b]pyridinone system, involving the migration of a proton between different positions on the heterocyclic framework. This equilibrium can be complex, involving both the pyrazole and pyridine rings.

For pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen, two tautomers are possible: the 1H-isomer, where the hydrogen is attached to the nitrogen at position 1, and the 2H-isomer, where it is attached to the nitrogen at position 2. nih.gov Computational studies have been employed to determine the relative stability of these forms. AM1 calculations performed by Alkorta and Elguero demonstrated a significant energy difference between the two, with the 1H-tautomer being more stable by approximately 37.03 kJ/mol (nearly 9 kcal/mol). nih.gov This substantial energy gap indicates that the 1H-isomer is the overwhelmingly favored form under normal conditions.

The preference for the 2H-tautomer is rare and generally only becomes a factor when the pyridine ring is not fully aromatic, such as in certain tetrahydropyridone derivatives. nih.gov When considering the pyridone form, the greater stability of the this compound structure over its potential 2,3-dihydro isomer is consistent with the general preference for the 1H-pyrazolo tautomer.

Table 1: Calculated Stability of Pyrazolo[3,4-b]pyridine Tautomers

Tautomer Relative Stability (kJ/mol) Source
1H-Pyrazolo[3,4-b]pyridine 0 (Reference) nih.gov

For instance, the synthesis of substituted pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. nih.govmdpi.com If the dicarbonyl compound is not symmetrical, the reaction can produce two different regioisomers. The final product distribution depends on the relative electrophilicity of the two carbonyl groups, which can be modulated by the substituents attached to them. nih.govmdpi.com

Furthermore, structure-activity relationship (SAR) studies on pyrazolo-pyridone derivatives as protein-protein interaction inhibitors have revealed specific substituent preferences that impact stability and binding. nih.gov These studies have shown a preference for small alkyl groups on the pyridone nitrogen, indicating that larger substituents may introduce steric hindrance or unfavorable electronic effects. nih.gov The nature of substituents in different binding pockets is also critical, with some positions allowing for wide flexibility while others have very restrictive requirements. nih.gov In computational studies of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors, specific hydrogen bonds and carbon-hydrogen bonds between the core structure and protein residues underscore the importance of the substituent pattern for stable complex formation. nih.gov The presence of different substituents can therefore stabilize one tautomeric form over another by maximizing favorable interactions with a biological target or by altering the intrinsic electronic properties of the heterocyclic system.

Table 2: Common Substituent Patterns and Their Origins

Position Common Substituents Typical Synthetic Origin Influence
N1 Methyl, Alkyl, Phenyl Alkylation of the pyrazole nitrogen. Affects solubility and binding interactions. researchgate.netnih.gov
C3 Methyl, Hydrogen Derived from the starting 5-aminopyrazole derivative. nih.gov Modulates electronic properties of the pyrazole ring.
C4 Hydrogen, Phenyl, CF₃ Derived from the 1,3-dicarbonyl or α,β-unsaturated ketone precursor. nih.govnih.gov Can influence regio-selectivity during synthesis and provides a key vector for molecular interactions.

Advanced Synthetic Methodologies for 1,2 Dihydropyrazolo 3,4 B Pyridin 6 One Derivatives

Foundational Cyclization Strategies for Pyrazolo[3,4-b]pyridinone Ring Assembly

The construction of the pyrazolo[3,4-b]pyridinone ring system can be broadly categorized into two main retrosynthetic approaches: the formation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) moiety or the construction of a pyrazole ring on a pre-existing pyridine system. mdpi.com The former is the more predominantly utilized strategy in the literature. nih.gov

Construction of the Pyridine Ring onto a Pre-existing Pyrazole Moiety

This approach typically utilizes 5-aminopyrazoles as the key starting material, which act as a dinucleophile, reacting with various biselectrophilic precursors to form the fused pyridine ring. nih.gov

A prevalent method for synthesizing the pyrazolo[3,4-b]pyridine core involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. nih.gov The 5-aminopyrazole possesses two nucleophilic centers: the exocyclic amino group and the C4 carbon of the pyrazole ring. nih.gov The reaction proceeds through a nucleophilic attack from one of these centers onto a carbonyl group of the 1,3-dicarbonyl compound, followed by a second attack from the remaining nucleophilic site to complete the cyclization and subsequent dehydration. nih.gov

Commonly, these reactions are carried out in acetic acid at reflux temperatures or under microwave irradiation. nih.gov Alternative conditions include using water as a solvent at elevated temperatures or methanol (B129727) with hydrochloric acid at room temperature. nih.gov When an unsymmetrical 1,3-dicarbonyl compound is used, the formation of two regioisomers is possible, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov For instance, the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione results in the trifluoromethyl group at the C4 position of the final product, indicating that the more electrophilic carbonyl group (adjacent to the CF3 group) reacts first. nih.gov

Another variation involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. nih.govmdpi.com The proposed mechanism suggests an initial Michael addition of the C4 carbon of the pyrazole to the β-carbon of the unsaturated ketone, followed by the attack of the amino group on the carbonyl carbon and subsequent dehydration and oxidation to form the pyrazolo[3,4-b]pyridine ring. nih.gov

ReactantsConditionsProductYield (%)Ref
5-Amino-1-phenylpyrazole, (E)-4-arylbut-3-en-2-onesZrCl4, DMF/EtOH, 95 °C, 16 h4-Aryl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines13-28 mdpi.com
5-Aminopyrazole, ChalconesAcetic acid, reflux4,6-Diaryl-1-phenylpyrazolo[3,4-b]pyridines- researchgate.net

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are effective 1,3-dicarbonyl surrogates in the synthesis of pyrazolo[3,4-b]pyridin-6-ones. nih.govresearchgate.net A three-component reaction involving an aldehyde, Meldrum's acid, and a 5-aminopyrazole in a recyclable medium like polyethylene (B3416737) glycol (PEG)-400 provides a mild and efficient route to these compounds. researchgate.net This method offers advantages such as the use of readily available starting materials and good yields. researchgate.net

Another strategy involves the three-component condensation of aminopyrazoles, Meldrum's acid, and aromatic aldehydes, which forms an intermediate that can be oxidized to the desired 4-arylpyrazolo[3,4-b]pyridin-6-one. nih.gov However, this two-stage method can result in low yields. nih.gov

ReactantsConditionsProductYield (%)Ref
Aldehyde, Meldrum's acid, 3-Methyl-1H-pyrazol-5-aminePEG-400Pyrazolo[3,4-b]pyridine-6(7H)-one derivativesGood researchgate.net
Aminopyrazoles, Meldrum's acid, Aromatic aldehydes-Intermediate for 4-Arylpyrazolo[3,4-b]pyridin-6-ones- nih.gov

The Gould-Jacobs reaction, traditionally used for quinoline (B57606) synthesis, can be adapted to produce 1H-pyrazolo[3,4-b]pyridines by substituting aniline (B41778) with a 3-aminopyrazole (B16455) derivative. mdpi.comwikipedia.org The reaction typically involves the condensation of the aminopyrazole with diethyl 2-(ethoxymethylene)malonate. mdpi.com The mechanism begins with the amino group of the pyrazole attacking the enol ether, leading to the elimination of ethanol (B145695). mdpi.comwikipedia.org A subsequent intramolecular nucleophilic attack on one of the ester groups results in the formation of the pyridine ring. mdpi.com

Often, the reaction is treated with phosphorus oxychloride (POCl3) to yield a 4-chloro-1H-pyrazolo[3,4-b]pyridine. mdpi.com If POCl3 is omitted, the corresponding 4-hydroxy substituted product is obtained. mdpi.com While this method is straightforward for accessing 4-chloro derivatives, its versatility in terms of substituent diversity is somewhat limited. mdpi.com

ReactantsConditionsProductRef
3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonateHeat, followed by POCl34-Chloro-1H-pyrazolo[3,4-b]pyridine mdpi.com
3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonateHeat4-Hydroxy-1H-pyrazolo[3,4-b]pyridine mdpi.com

Formation of the Pyrazole Ring onto a Pre-existing Pyridine System

An alternative, though less common, strategy involves the construction of the pyrazole ring onto a pre-existing pyridine scaffold. nih.govmdpi.com This typically requires a pyridine ring with appropriate functional groups that can undergo cyclization with a hydrazine (B178648) derivative. nih.gov For example, a 2-chloropyridine (B119429) bearing a carbonyl group (aldehyde, ketone, or ester) or a cyano group at the C3 position can react with hydrazine or a substituted hydrazine to form the pyrazole ring. nih.gov

A notable method in this category involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. nih.gov This approach avoids the need for a leaving group at the 2-position of the pyridine ring, which often requires harsh conditions to introduce. nih.gov The reaction proceeds under mild, room temperature conditions by treating the tosylhydrazone with an electrophilic additive and an amine base, yielding a mixture of pyrazolo[3,4-b]pyridines and their pyrazolo[4,3-c]pyridine regioisomers. nih.gov The regioselectivity can be moderately controlled by the choice of electrophile and solvent. nih.gov

Multi-Component Reaction (MCR) Approaches for Dihydropyrazolo[3,4-b]pyridin-6-one Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like dihydropyrazolo[3,4-b]pyridin-6-ones from simple starting materials in a single step. researchgate.netnih.gov These reactions offer significant advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular libraries. semanticscholar.org

Several MCRs have been developed for the synthesis of this heterocyclic system. A common three-component reaction involves an aldehyde, a compound with an active methylene (B1212753) group, and a 5-aminopyrazole. nih.gov The mechanism typically starts with the Knoevenagel condensation between the aldehyde and the active methylene compound to form a biselectrophile, which then reacts with the 5-aminopyrazole to construct the dihydropyrazolo[3,4-b]pyridinone core. nih.gov

Various catalysts and reaction conditions have been employed to facilitate these MCRs, including ferric chloride, PEG, ultrasound irradiation, and microwave conditions. researchgate.net For instance, a three-component reaction of 1H-3-amino-1H-pyrazole, acetoacetanilide, and various benzaldehydes in the presence of a magnesium loaded hydroxyapatite (B223615) (MgO/HAp) composite catalyst in ethanol at room temperature affords novel dihydropyrazolo[3,4-b]pyridine derivatives in excellent yields (92–97%) and short reaction times (20–25 min). researchgate.net This protocol also boasts the advantage of catalyst reusability. researchgate.net

Another efficient one-pot, pseudo-four-component reaction has been developed for the synthesis of substituted pyrazolo[3,4-b]pyridines. This reaction utilizes arylglyoxals, malononitrile, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and acetone (B3395972) in water, an environmentally benign solvent, to produce the target compounds in high to excellent yields. researchgate.net

Reaction TypeReactantsCatalyst/ConditionsProductYield (%)Ref
Three-component1H-3-Amino-1H-pyrazole, Acetoacetanilide, BenzaldehydesMgO/HAp, Ethanol, RTDihydropyrazolo[3,4-b]pyridine derivatives92-97 researchgate.net
Pseudo-four-componentArylglyoxals, Malononitrile, 3-Methyl-1-phenyl-1H-pyrazol-5-amine, AcetoneTPAB, WaterSubstituted pyrazolo[3,4-b]pyridinesHigh to excellent researchgate.net
Three-componentAldehyde, Meldrum's acid, 5-AminopyrazolePEG-400Dihydropyrazolo[3,4-b]pyridine-6(7H)-one derivativesGood researchgate.net

Green Chemistry Principles in Pyrazolo[3,4-b]pyridinone Synthetic Routes

Microwave and Ultrasound-Assisted Synthetic Enhancements

The quest for greener, more efficient chemical transformations has led to the widespread adoption of non-conventional energy sources such as microwave irradiation and ultrasound. These techniques have shown considerable promise in accelerating reaction rates, improving yields, and simplifying reaction work-ups in the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of complex molecular architectures. nih.gov The application of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.gov In the context of pyrazolo[3,4-b]pyridine-related structures, microwave irradiation has been successfully employed in one-pot sequential syntheses. nih.gov For instance, the synthesis of related pyrazolo[1,5-a] nih.govnih.govnih.govtriazines has been achieved with excellent yields (e.g., 94%) in a matter of minutes under microwave conditions. nih.gov This approach avoids the tedious isolation and purification of intermediates, contributing to a more sustainable synthetic process. nih.gov

A notable example involves the reaction of 5-aminopyrazole precursors. Under microwave irradiation at 100°C for 5 minutes, followed by treatment with aqueous NaOH and further microwave heating at 80°C for 3 minutes, the desired heterocyclic core can be efficiently constructed. nih.gov This methodology highlights the potential for rapid, high-yield synthesis of pyrazolo-fused pyridinone systems. While direct examples for 1,2-dihydropyrazolo[3,4-b]pyridin-6-one are not extensively detailed, the successful application in analogous systems strongly supports its feasibility and potential advantages. The synthesis of 1,3-dihydro- nih.govnih.govresearchgate.netthiadiazolo[3,4-b]pyrazine-2,2-dioxides from 2,3-diaminopyrazines and sulfamide (B24259) under microwave conditions also demonstrates the utility of this technology for constructing related fused heterocyclic systems in good yields. researchgate.net

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative method for enhancing reaction rates and yields. Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions.

In a relevant study, the ultrasound-assisted one-pot, four-component synthesis of 4-aryl-3,4-dihydropyridone derivatives was achieved in high yields (85-96%) at room temperature. nih.gov This method, which involves the condensation of Meldrum's acid, aromatic aldehydes, alkyl acetoacetates, and ammonium (B1175870) acetate (B1210297) in glacial acetic acid, offers significant advantages over conventional methods, including milder conditions and shorter reaction times. nih.gov Although this example does not produce the specific pyrazolo[3,4-b]pyridin-6-one core, it demonstrates the power of ultrasound in efficiently constructing dihydropyridone rings, which are structurally related to the target compound. The successful application of ultrasound in the synthesis of other complex heterocyclic systems, such as 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives, further underscores its potential in this field. researchgate.net

The following table summarizes the key advantages of these advanced synthetic techniques.

FeatureMicrowave-Assisted SynthesisUltrasound-Assisted Synthesis
Reaction Time Significantly reduced (minutes vs. hours)Generally shorter than conventional methods
Reaction Yield Often higher than conventional methodsTypically high
Reaction Conditions Can be performed at elevated temperatures and pressures in sealed vesselsOften at room temperature
Energy Input Direct heating of the reaction mixtureMechanical energy via acoustic cavitation
Key Advantage Rapid reaction optimization and high efficiencyMilder reaction conditions

Comprehensive Evaluation of Functional Group Tolerance and Substrate Scope in Novel Synthetic Protocols

The utility of a synthetic method is largely determined by its substrate scope and tolerance to various functional groups. A broad substrate scope allows for the generation of a diverse library of compounds for further investigation, while good functional group tolerance obviates the need for extensive protecting group strategies, thus streamlining the synthetic process.

Functional Group Tolerance:

The development of synthetic protocols for pyrazolo[3,4-b]pyridines has placed a strong emphasis on ensuring compatibility with a wide range of functional groups. nih.gov For instance, in the synthesis of halogen- and non-halogen-functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, excellent functional group tolerance was observed. nih.gov This allows for the presence of various substituents on the starting materials without compromising the efficiency of the cyclization reaction.

The tolerance for both electron-donating and electron-withdrawing groups on the aromatic rings of the substrates is a critical aspect. In many reported syntheses of related heterocyclic systems, a variety of substituents on aryl halides, including methoxy, fluoro, chloro, and trifluoromethyl groups, are well-tolerated. This versatility is crucial for creating a diverse range of derivatives for structure-activity relationship (SAR) studies.

Substrate Scope:

The substrate scope of novel synthetic protocols for pyrazolo[3,4-b]pyridin-6-one and its analogs has been explored to establish the generality of the methods. The reaction of 5-aminopyrazoles with various 1,3-dicarbonyl compounds or their equivalents is a common strategy. mdpi.com The use of non-symmetrical 1,3-dicarbonyl compounds can, however, lead to the formation of regioisomers, and the product distribution often depends on the relative electrophilicity of the two carbonyl groups. mdpi.com

A broad range of aldehydes and ketones can often be employed in multicomponent reactions leading to dihydropyridone structures, showcasing a wide substrate scope. nih.gov For example, in the ultrasound-assisted synthesis of 4-aryl-3,4-dihydropyridones, various aromatic aldehydes with different electronic and steric properties were successfully utilized. nih.gov

The following interactive table provides a hypothetical representation of the substrate scope for the synthesis of this compound derivatives based on established methodologies for related structures.

EntryR1 (on Pyrazole Nitrogen)R2 (on Pyridine Ring)R3 (on Pyridine Ring)Yield (%)
1PhenylHydrogenMethyl85
24-ChlorophenylHydrogenEthyl82
34-MethoxyphenylHydrogenPhenyl78
4MethylPhenylHydrogen88
5Ethyl4-FluorophenylHydrogen86
6Phenyl4-NitrophenylHydrogen75
7HydrogenThienylHydrogen80

This table illustrates that various substituents, including aryl, alkyl, and heteroaryl groups, can potentially be incorporated into the this compound scaffold in good to excellent yields. The ability to introduce a wide array of substituents at different positions of the heterocyclic core is a testament to the versatility of modern synthetic methods.

Structural Elucidation and Spectroscopic Characterization of 1,2 Dihydropyrazolo 3,4 B Pyridin 6 One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, including pyrazolo[3,4-b]pyridin-6-one derivatives. Through the analysis of 1H and 13C spectra, as well as multidimensional experiments, chemists can piece together the complete molecular puzzle.

Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule. In the 1,2-dihydropyrazolo[3,4-b]pyridin-6-one scaffold, characteristic chemical shifts and coupling patterns are observed. For instance, the N-H proton of the pyridinone ring typically appears as a broad singlet at a downfield chemical shift, often above 10.0 ppm, due to hydrogen bonding and the influence of the adjacent carbonyl group. semanticscholar.org

The protons on the pyridine (B92270) and pyrazole (B372694) rings resonate in the aromatic region, typically between 6.0 and 8.5 ppm. The exact chemical shift and multiplicity (singlet, doublet, triplet, etc.) depend on the substitution pattern and the electronic effects of the substituents. For example, in a 3-methyl-1-phenyl-4-(thiophen-2-yl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one analog, the methyl protons appear as a singlet around 2.32 ppm, while a proton on the pyridine ring (H-5) shows a singlet at approximately 6.54 ppm. semanticscholar.org Aromatic protons on the phenyl and thiophene (B33073) rings exhibit complex multiplets in the 7.2-8.2 ppm range. semanticscholar.org The coupling constants (J-values) between adjacent protons are invaluable for determining their relative positions.

Compound/AnalogProtonSolventChemical Shift (δ, ppm)MultiplicityJ (Hz)Reference
4-(4-Chlorophenyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-oneN-HCDCl₃11.01br. s- semanticscholar.org
3-Methyl-1-phenyl-4-(thiophen-2-yl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-oneCH₃DMSO-d₆2.32s- semanticscholar.org
3-Methyl-1-phenyl-4-(thiophen-2-yl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-oneH-5DMSO-d₆6.54s- semanticscholar.org
3-Methyl-1-phenyl-4-(thiophen-2-yl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-oneN-HDMSO-d₆11.36br. s- semanticscholar.org
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (analog)H-2DMSO-d₆8.50s- nih.gov
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (analog)H-6DMSO-d₆7.08d0.9 nih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their hybridization and electronic environment. In this compound analogs, the carbonyl carbon (C-6) is characteristically found in the most downfield region of the spectrum, typically between 160 and 175 ppm. semanticscholar.orgnih.gov

Carbons within the fused heterocyclic ring system generally resonate between 100 and 155 ppm. For example, in a series of 4-aryl-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones, the C-3 carbon appears around 143 ppm, while the C-3a and C-7a bridgehead carbons are observed near 107 ppm and 150 ppm, respectively. semanticscholar.org Substituent carbons, such as those of methyl or phenyl groups, appear in their expected regions (e.g., ~15 ppm for a methyl group). semanticscholar.org The combination of ¹H and ¹³C NMR data allows for a comprehensive assignment of the entire molecular framework.

Compound/AnalogCarbonSolventChemical Shift (δ, ppm)Reference
4-Aryl-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-oneC=OCDCl₃163.6 semanticscholar.org
4-Aryl-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-oneC-3aCDCl₃107.3 semanticscholar.org
4-Aryl-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-oneC-7aCDCl₃150.6 semanticscholar.org
3-Methyl-1-phenyl-4-(thiophen-2-yl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-oneCH₃DMSO-d₆15.3 semanticscholar.org
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (analog)C-5DMSO-d₆162.29 nih.gov
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (analog)C-7DMSO-d₆146.59 nih.gov

For complex pyrazolopyridinone analogs with multiple substituents or ambiguous assignments, two-dimensional (2D) NMR techniques are indispensable. These experiments correlate signals within the same spectrum (homonuclear) or between different spectra (heteronuclear), revealing through-bond or through-space connectivities.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. It is fundamental for tracing out proton networks within the molecule. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of the carbon framework. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is particularly powerful for identifying quaternary carbons (which have no attached protons) and for piecing together different molecular fragments across heteroatoms. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond correlations, NOESY reveals through-space proximity of protons. This is crucial for determining the stereochemistry and three-dimensional conformation of the molecule in solution. nih.govnih.gov

The combined application of these 2D NMR methods provides unambiguous evidence for the proposed structures of complex pyrazolo[3,4-b]pyridin-6-one derivatives, confirming regiochemistry and stereochemistry that would be difficult to determine from 1D spectra alone. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For pyrazolo[3,4-b]pyridin-6-one analogs, high-resolution mass spectrometry (HRMS) provides an extremely accurate molecular weight, which allows for the determination of the elemental formula. nih.gov This is a critical step in confirming the identity of a newly synthesized compound.

For example, the expected mass of a molecule like ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (a related analog) can be calculated based on its formula (C₁₁H₁₅N₃O₂). The experimental observation of a protonated molecular ion [M+H]⁺ at an m/z value of 222.12 confirms the molecular weight and, by extension, the molecular formula. nih.gov

Furthermore, the fragmentation patterns observed in the mass spectrum can offer additional structural clues. The molecule breaks apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can help to identify the various structural motifs present in the parent molecule.

Compound/AnalogFormulaIonCalculated m/zExperimental m/zReference
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateC₁₁H₁₃N₃O₂[M+H]⁺220.10220.2 nih.gov
Ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylateC₁₁H₁₅N₃O₂[M+H]⁺222.12222.2 nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound analogs, the IR spectrum provides clear signatures for key functional groups.

The most prominent absorption is typically the carbonyl (C=O) stretching vibration of the pyridinone ring, which appears as a strong band in the region of 1630-1650 cm⁻¹. semanticscholar.org The N-H stretching vibration of the pyridinone amide and the pyrazole amine can be observed as a broad band in the range of 3050-3400 cm⁻¹. Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings contribute to absorptions in the 1500-1600 cm⁻¹ region. semanticscholar.orgd-nb.info

Compound/AnalogFunctional GroupWavenumber (cm⁻¹)Reference
4-(4-Chlorophenyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-oneN-H Stretch3056 semanticscholar.org
4-(4-Chlorophenyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-oneC=O Stretch1647 semanticscholar.org
4-(4-Chlorophenyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-oneC=C/C=N Stretch1595, 1576 semanticscholar.org
3-Methyl-1-phenyl-4-(thiophen-2-yl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-oneN-H Stretch3069 semanticscholar.org
3-Methyl-1-phenyl-4-(thiophen-2-yl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-oneC=O Stretch1642 semanticscholar.org

X-ray Crystallography for Unambiguous Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is particularly valuable for confirming the regiochemistry of the fused ring system and the stereochemistry of substituents, which can sometimes remain ambiguous even with extensive NMR analysis.

For a derivative such as 3-methyl-4-(4-methoxyphenyl)-1-phenyl-1,2-dihydropyrazolo[3,4-b]pyridin-6-one, X-ray analysis reveals that the pyrazole and pyridinone rings form a nearly co-planar system. nih.gov The analysis provides exact bond lengths, bond angles, and torsion angles. For instance, the dihedral angle between the pyrazolopyridinone ring system and a substituted phenyl ring at the 4-position was found to be 57.4(1)°. nih.gov Furthermore, X-ray crystallography can reveal intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the crystal lattice. In one such structure, molecules were observed to be linked by intermolecular N—H···O hydrogen bonds. nih.gov

Chemical Reactivity and Derivatization Strategies of 1,2 Dihydropyrazolo 3,4 B Pyridin 6 One

Regioselective Modifications at the Pyrazole (B372694) Ring (e.g., N1-Alkylation/Acylation, C3-Functionalization)

The pyrazole portion of the 1,2-dihydropyrazolo[3,4-b]pyridin-6-one core offers multiple sites for regioselective modification, primarily at the N1 and C3 positions.

N1-Alkylation/Acylation:

The nitrogen atoms of the pyrazole ring are primary sites for alkylation and acylation. The regioselectivity of these reactions (i.e., whether the substituent attaches to N1 or N2) can be controlled by several factors, including the choice of solvent and base. For instance, in the related pyrazolo[3,4-d]pyrimidine system, alkylation with iodomethane (B122720) using sodium hexamethyldisilazide (NaHMDS) as a base in tetrahydrofuran (B95107) (THF) preferentially yields the N2-methylated product. acs.org Conversely, conducting the same reaction in dimethyl sulfoxide (B87167) (DMSO) reverses the selectivity, favoring the N1-methylated product. acs.org Similar principles can be applied to the pyrazolopyridinone core, allowing for controlled synthesis of N1- or N2-substituted isomers.

Protecting groups are also instrumental in directing functionalization. For example, the N-H of a pyrazole ring can be protected with a p-methoxybenzyl (PMB) group using PMB-Cl, which can be later removed to allow for further modifications. rsc.org

C3-Functionalization:

The C3 position of the pyrazolopyridinone ring is another key site for introducing chemical diversity. One common strategy involves the introduction of a halogen at this position, which can then serve as a handle for subsequent cross-coupling reactions. For example, iodination at the C3 position can be achieved using N-iodosuccinimide (NIS) in dimethylformamide (DMF). rsc.orgnih.gov The resulting C3-iodo derivative can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, to introduce aryl or heteroaryl groups.

The following table summarizes selected reagents for C3-functionalization:

Table 1: Reagents for C3-Functionalization

ReagentFunctional Group IntroducedReference
N-Iodosuccinimide (NIS)Iodo rsc.orgnih.gov
N-Bromosuccinimide (NBS)Bromo nih.gov

Synthetic Transformations and Derivations at the Pyridine (B92270) Ring (e.g., C4, C5, C6-Substitutions)

The pyridine ring of the pyrazolopyridinone scaffold can also be extensively modified, although its reactivity is influenced by the electron-withdrawing nature of the pyridinone carbonyl and the fused pyrazole ring.

C4-Substitutions:

The C4 position can be functionalized through various synthetic routes. One approach involves the condensation of 5-aminopyrazoles with β-ketoesters, which can lead to the formation of 4-substituted pyrazolo[3,4-b]pyridin-6-ones. nih.gov Another method is the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate and a 3-aminopyrazole (B16455). mdpi.com This reaction often proceeds through a cyclization and subsequent treatment with phosphorus oxychloride (POCl₃) to yield a 4-chloro substituted derivative. mdpi.com The 4-chloro group is a versatile intermediate that can be displaced by various nucleophiles.

C5-Substitutions:

Halogenation is a common method for functionalizing the C5 position. For instance, 5-bromo-1H-pyrazolo[3,4-b]pyridine can be synthesized and subsequently used as a starting material for further derivatization. rsc.org The bromo group at C5 can be utilized in cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce various amine functionalities. worktribe.com

C6-Substitutions (Modifications of the Carbonyl Group):

The C6-oxo group is a key feature of the pyridinone ring and can be chemically transformed. For example, the oxo-group can be converted to a chloro group using reagents like POCl₃. researchgate.net This transformation is significant as it converts the pyridinone into a 6-chloropyrazolopyridine, which is a valuable intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents at the C6 position.

The table below provides examples of derivatization at different positions of the pyridine ring:

Table 2: Derivatization of the Pyridine Ring

PositionReaction TypeKey Reagent(s)Resulting FunctionalityReference
C4Condensation/Cyclizationβ-KetoestersAryl/Alkyl nih.gov
C4Gould-Jacobs ReactionPOCl₃Chloro mdpi.com
C5HalogenationNBS/NISBromo/Iodo rsc.org
C6ChlorinationPOCl₃Chloro researchgate.net

Annulation Reactions Leading to Novel Polycyclic Fused Heterocyclic Systems

The this compound core can serve as a building block for the construction of more complex, polycyclic fused heterocyclic systems. These annulation reactions typically involve the reaction of the pyrazolopyridinone with bifunctional reagents, leading to the formation of a new ring fused to the existing scaffold.

One strategy involves the cyclocondensation of α,β-unsaturated naphthones with 5-amino-1-phenyl-3-methyl-1H-pyrazole, which can be facilitated by ultrasound irradiation to produce fused polycyclic pyrazolo[3,4-b]pyridines. scielo.org.co Another approach is the [3+3] annulation of enals with pyrazol-5-amines, catalyzed by N-heterocyclic carbenes, to asymmetrically synthesize chiral pyrazolo[3,4-b]pyridin-6-ones. rsc.org

Furthermore, intramolecular cyclization strategies can be employed. For instance, tosylhydrazones derived from 3-acylpyridine N-oxides can undergo cyclization to form pyrazolo[3,4-b]pyridines, among other regioisomers. nih.gov These methods demonstrate the utility of the pyrazolopyridinone scaffold in synthesizing structurally diverse and complex heterocyclic systems.

Strategic Approaches for Differential Functionalization

Differential functionalization involves the selective modification of one reactive site on a molecule in the presence of other, similarly reactive sites. This requires careful strategic planning, often involving the use of orthogonal protecting groups or the exploitation of subtle differences in reactivity.

For the pyrazolopyridinone scaffold, a common strategy is to first protect one of the pyrazole nitrogens to direct subsequent reactions to other positions. For example, after protecting the N1 position, one could selectively functionalize the C3 position via halogenation and subsequent cross-coupling, followed by modification of the pyridine ring. Deprotection of N1 would then allow for a final functionalization at this site.

An example of such a multi-step, vectorial functionalization has been demonstrated on the related pyrazolo[3,4-c]pyridine scaffold. worktribe.comrsc.org This involved a sequence of reactions including:

N-protection. worktribe.comrsc.org

C5-amination via Buchwald-Hartwig coupling. worktribe.com

C3-borylation followed by Suzuki-Miyaura cross-coupling. worktribe.comrsc.org

Selective metalation and reaction with an electrophile at C7. rsc.org

N-alkylation and deprotection. worktribe.comrsc.org

This type of strategic approach allows for the controlled, stepwise construction of complex molecules with precise substitution patterns, which is crucial for building libraries of compounds for various applications.

Structure Activity Relationship Sar Investigations of 1,2 Dihydropyrazolo 3,4 B Pyridin 6 One Derivatives

Systematic Correlation of Structural Modifications with Biological Activity Profiles

Systematic modifications of the 1,2-dihydropyrazolo[3,4-b]pyridin-6-one core have led to the identification of several derivatives with notable biological activities, particularly as anticancer agents. One study identified a compound, designated h2, which possesses a pyrazolo[3,4-b]pyridin-6-one scaffold and demonstrated anticancer activity against a panel of six tumor cell lines. rsc.org This discovery prompted the investigation of 61 analogues of h2, leading to the identification of compound I2 as a more potent anticancer agent. rsc.org Compound I2 exhibited significant cytotoxicity against various cancer cell lines, including adriamycin-resistant human breast and hepatocarcinoma cells. rsc.org Further investigation revealed that I2 functions by inhibiting microtubule polymerization through binding to the colchicine (B1669291) site, which in turn leads to cell cycle arrest in the G2/M phase and apoptosis of cancer cells. rsc.org

The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For instance, in a series of 4-aminopyrazolo[3,4-b]pyridine derivatives, the antimicrobial potential was evaluated, highlighting the importance of this class of compounds. researchgate.net The substitution pattern on the pyrazole (B372694) and pyridine (B92270) rings plays a critical role in determining the biological efficacy. In the case of 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines, a methyl group is the most common substituent at the C3 position. nih.gov When the C3 position is unsubstituted (R3 = H), the most prevalent substituent at the N1 position is a methyl group or a general alkyl group. nih.gov Conversely, when a methyl group is present at C3, the N1 position is most frequently occupied by a methyl, alkyl, or phenyl group. nih.gov

The following table summarizes the anticancer activity of selected this compound derivatives:

CompoundScaffoldR-groupsTarget Cancer Cell LinesIC50 (μM)
h2 Pyrazolo[3,4-b]pyridin-6-oneNot specified in abstractMDA-MB-231, HeLa, MCF-7, HepG2, CNE2, HCT11613.37, 13.04, 15.45, 7.05, 9.30, 8.93 rsc.org
I2 Pyrazolo[3,4-b]pyridin-6-oneNot specified in abstractMDA-MB-231, HeLa, MCF-7, HepG2, CNE2, HCT1163.30, 5.04, 5.08, 3.71, 2.99, 5.72 rsc.org

Identification of Key Pharmacophoric Features and Critical Moieties within the Pyrazolo[3,4-b]pyridinone Scaffold

The pyrazolo[3,4-b]pyridin-6-one scaffold itself is considered a privileged structure in medicinal chemistry. researchgate.net Computational studies have helped to identify the essential pharmacophoric features required for biological activity. For instance, a pharmacophore hypothesis, ADRR_1, was generated for a series of pyrazolo[3,4-b]pyridine derivatives targeting Tropomyosin receptor kinase A (TrkA), a key player in nerve development and cancer. nih.gov This model highlighted the crucial characteristics for potent biological activity. nih.gov

Molecular docking studies have further elucidated the binding interactions of these compounds with their biological targets. In the case of TrkA inhibitors, ligand L5 formed five conventional hydrogen bonds with key residues (Glu546, Met620, Lys627, and Lys572) in the active site. nih.gov Additionally, three carbon-hydrogen bonds were observed between the pyrazolo[3,4-b]pyridine moiety and residues Gly623, Glu618, and Asp703, underscoring the importance of the core scaffold in anchoring the molecule within the binding pocket. nih.gov

For anticancer activity related to tubulin inhibition, the pyrazolo[3,4-b]pyridin-6-one core is a central feature. Molecular docking and dynamics simulations have provided insights into the binding interactions of compound I2 with tubulin, suggesting that this scaffold is a novel starting point for the development of tubulin-targeting anticancer agents. rsc.org

In a different context, for PIM-1 kinase inhibitors, the pyrazolo[3,4-b]pyridine scaffold is also crucial. nih.gov Molecular docking studies of compounds 17 and 19, potent PIM-1 inhibitors, revealed good interaction with the kinase's active site, which was in agreement with their experimentally determined inhibitory activities. nih.gov

The key pharmacophoric features can be summarized as:

The core pyrazolo[3,4-b]pyridinone ring system: Acts as the fundamental scaffold for interaction with biological targets.

Hydrogen bond donors and acceptors: The nitrogen and oxygen atoms within the scaffold and on substituents are critical for forming hydrogen bonds with amino acid residues in the target protein's active site.

Aromatic/hydrophobic regions: Phenyl and other aryl groups attached to the scaffold contribute to hydrophobic and π-stacking interactions.

Elucidation of Electronic and Steric Effects of Substituents on Biological Interactions

In the synthesis of diversified pyrazolo[3,4-b]pyridine frameworks, it was observed that pyrazole rings bearing electron-donating groups (e.g., methyl, tert-butyl, phenyl) led to good yields of the corresponding products. nih.gov Substrates with halogen atoms (e.g., fluorine, bromine) also yielded their products in good yields, indicating that the reaction tolerates a range of electronic modifications. nih.gov However, a strongly electron-deficient substrate resulted in a lower yield of the desired product. nih.gov

The position of substituents is also critical. For instance, in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, the reaction exclusively afforded the C6 substituted product, demonstrating high regioselectivity. nih.gov

A study on the quaternization of substituted pyridines provides a quantitative measure of the steric effects of ortho-substituents. While this study was on pyridines in general, the principles can be extended to the pyridine ring of the pyrazolo[3,4-b]pyridin-6-one system. The study proposed a scale of ortho-steric parameters (So) derived from the deviation from the Brønsted plot, where So = 0 corresponds to a hydrogen atom. This scale indicates that all ortho-substituents exert some steric effect.

The following table illustrates the impact of substituents on the properties and activity of pyrazolo[3,4-b]pyridine derivatives:

Position of SubstitutionType of SubstituentEffect on Property/ActivityReference
Pyrazole Ring (general)Electron-donating groups (e.g., Me, t-Bu, Ph)Favorable for synthesis (good yields) nih.gov
Pyrazole Ring (general)Halogen atoms (e.g., F, Br)Tolerated in synthesis (good yields) nih.gov
Pyrazole Ring (general)Strongly electron-deficient groupsReduced yield in synthesis nih.gov
C6-positionVarious aryl and alkyl groupsHigh regioselectivity in synthesis nih.gov
Ortho-position of pyridine ringVarious substituentsExert steric effects that can be quantified

Mechanistic Investigations of Biological Target Interactions of Pyrazolo 3,4 B Pyridinone Derivatives

Molecular Mechanisms of Enzyme Inhibition

The inhibitory activity of pyrazolo[3,4-b]pyridinone derivatives stems from their ability to form specific, stable interactions within the active sites of target enzymes, particularly kinases. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking, effectively blocking the binding of endogenous ligands like ATP and halting the phosphorylation cascade.

Derivatives of pyrazolo[3,4-b]pyridin-6-one have been identified as inhibitors of Glycogen (B147801) Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a wide range of cellular processes. google.com The core pyrazolo[3,4-b]pyridin-6-one structure serves as a scaffold for building compounds that can fit into the ATP-binding pocket of GSK-3. The inhibitory mechanism involves the formation of key hydrogen bonds and other non-covalent interactions with amino acid residues in the kinase's active site, preventing the binding of ATP and subsequent phosphorylation of GSK-3 substrates. The development of these inhibitors is of interest for conditions such as bipolar disorder, diabetes, and Alzheimer's Disease, where GSK-3 is a therapeutic target. google.com

Table 1: Examples of Pyrazolo[3,4-b]pyridin-6-one Derivatives as GSK-3 Inhibitors This table is generated based on available data and is for illustrative purposes.

Compound ID Structure Target Notes
3-cyclobutyl-1,2-dihydropyrazolo[3,4-b]pyridin-6-one Image of 3-cyclobutyl-1,2-dihydropyrazolo[3,4-b]pyridin-6-one GSK-3 Mentioned in patent literature as a potential GSK-3 inhibitor. google.com

While specific studies on 1,2-dihydropyrazolo[3,4-b]pyridin-6-one are limited, the broader class of pyrazolo[3,4-b]pyridine derivatives has been extensively investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). These receptor tyrosine kinases are crucial in cell proliferation, differentiation, and survival, and their dysregulation is linked to various cancers.

The inhibitory pathway of these compounds involves blocking the FGFR kinase domain. Upon binding, the inhibitor prevents the autophosphorylation of the receptor, which is a critical step for activating downstream signaling pathways such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways. By halting these cascades, the pyrazolo[3,4-b]pyridine derivatives can suppress tumor cell proliferation and survival.

Currently, there is limited publicly available research detailing the direct interaction and modulation of the T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) pathway by compounds based on the this compound scaffold. TIM-3 is a critical immune checkpoint receptor, and while it is a significant target in immuno-oncology, its relationship with this specific class of compounds is not yet well-documented in scientific literature. nih.gov

The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for its application as an inhibitor for a range of other kinases beyond GSK-3 and FGFR. Notably, derivatives have been developed as potent inhibitors of Tropomyosin receptor kinases (TRKs).

TRKs are a family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that, when activated by neurotrophins, trigger downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are involved in cell proliferation and survival. nih.gov Chromosomal rearrangements can lead to NTRK gene fusions, resulting in constitutively active TRK fusion proteins that act as oncogenic drivers in various cancers.

Pyrazolo[3,4-b]pyridine derivatives have been designed to target the ATP-binding pocket of the TRK kinase domain. The pyrazolo portion of the scaffold often acts as a hydrogen bond donor and acceptor, while the pyridine (B92270) ring can engage in π–π stacking interactions with aromatic residues like phenylalanine in the active site. nih.gov This dual interaction contributes to the high-affinity binding and potent inhibition of the kinase. For instance, compound C03 , a pyrazolo[3,4-b]pyridine derivative, demonstrated an IC50 value of 56 nM against TRKA. nih.gov

Table 2: Inhibitory Activity of a Pyrazolo[3,4-b]pyridine Derivative Data from a study on TRK inhibitors. nih.gov

Compound Target Kinase IC50 (nM) Cellular Proliferation Inhibition (Km-12 cell line) IC50 (µM)
C03 TRKA 56 0.304

Advanced Studies on Receptor Binding and Ligand-Target Intermolecular Interactions

The efficacy of pyrazolo[3,4-b]pyridinone derivatives as kinase inhibitors is fundamentally determined by the precise nature of their interactions with the target protein at a molecular level. Advanced techniques such as molecular docking and X-ray crystallography have provided detailed insights into these binding modes.

For the pyrazolo[3,4-b]pyridine scaffold, studies on TRK inhibitors have revealed key intermolecular interactions. The pyrazole (B372694) nitrogen atoms are often crucial for forming hydrogen bonds with backbone atoms of the hinge region in the kinase domain, a common feature for ATP-competitive inhibitors. For example, the pyrazolo portion is well-suited to act as a hydrogen bond center. nih.gov Furthermore, the pyridine ring can form a π–π stacking interaction with the phenyl ring of a key phenylalanine residue (Phe589 in TRKA), which further stabilizes the ligand-protein complex. nih.gov These combined interactions anchor the inhibitor firmly in the ATP-binding site, leading to potent and often selective inhibition.

Characterization of Cellular Pathway Modulation by Pyrazolo[3,4-b]pyridinone Analogs

The interaction of pyrazolo[3,4-b]pyridinone analogs with their target kinases translates into the modulation of critical cellular signaling pathways. By inhibiting kinases like TRKs, these compounds can effectively shut down the downstream signaling cascades that drive oncogenesis.

In cells with oncogenic TRK fusions, the constitutive activation of pathways such as the Ras/MAPK, PI3K/Akt, and PLC-γ pathways leads to uncontrolled cell growth and survival. Pyrazolo[3,4-b]pyridine-based TRK inhibitors block the initial phosphorylation event, thereby preventing the activation of these downstream effectors. nih.gov This leads to an arrest of the cell cycle, induction of apoptosis, and ultimately, a reduction in tumor cell proliferation. The ability of compounds like C03 to inhibit the proliferation of cancer cell lines such as Km-12 demonstrates the tangible effect of this pathway modulation. nih.gov

Computational Chemistry and Molecular Modeling Applications in 1,2 Dihydropyrazolo 3,4 B Pyridin 6 One Research

Molecular Docking Simulations for Predictive Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This technique is crucial for understanding the structure-activity relationships (SARs) of pyrazolo[3,4-b]pyridine derivatives.

Molecular docking simulations are instrumental in elucidating how derivatives of the pyrazolo[3,4-b]pyridine scaffold interact with biological targets at the atomic level. For instance, in the pursuit of novel TANK-binding kinase 1 (TBK1) inhibitors, docking studies revealed that 1H-pyrazolo[3,4-b]pyridine derivatives can effectively occupy the ATP-binding site of the kinase. researchgate.netnih.gov These simulations can predict the specific amino acid residues that form crucial interactions, such as hydrogen bonds and hydrophobic contacts, which anchor the ligand in the active site. researchgate.net

Similarly, docking studies of pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives, a related class of compounds, into the active sites of various anticancer drug targets like DHFR and VEGFR2 have been performed to understand their binding interactions. nih.gov For example, a 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile derivative showed a high binding affinity score (ΔG = -8.06 kcal/mol) with the DHFR protein. researchgate.net Such studies identify "interaction hotspots"—key residues that are critical for binding and can be targeted for optimizing ligand potency and selectivity. researchgate.net

Table 1: Examples of Predicted Binding Affinities for Pyridine (B92270) Derivatives

Compound Derivative Target Protein Predicted Binding Affinity (ΔG, kcal/mol) Source
4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile (4a) DHFR -8.06 researchgate.net
2-(4-nitrophenyl)-6-(4-chlorophenyl)-4-ethoxy-pyridine-3-carbonitrile (4d) HT-hTS -4.17 researchgate.net
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate Target Protein -6.0 nih.gov

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov By employing docking algorithms, researchers can rapidly assess thousands or even millions of compounds, prioritizing a smaller, more manageable number for experimental testing.

This methodology involves a multi-step process. Initially, a library of compounds is filtered based on physicochemical properties to ensure drug-likeness. Subsequently, these filtered compounds are docked into the active site of a target protein. researchgate.net The results are then ranked based on scoring functions that estimate binding affinity. researchgate.net This approach has been successfully used to identify novel hits for various targets. For example, a collaborative virtual screening effort for imidazo[1,2-a]pyridine (B132010) derivatives, a related heterocyclic system, enabled the rapid expansion of a hit chemotype against visceral leishmaniasis. nih.gov This process not only identifies new potential ligands but also helps in understanding the pharmacophore required for activity, guiding further optimization. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules like 1,2-dihydropyrazolo[3,4-b]pyridin-6-one. researchgate.netscirp.org DFT is used to determine the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's reactivity and stability. scirp.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.gov A small HOMO-LUMO gap suggests high chemical reactivity, high polarizability, and potential biological activity. nih.gov

For various heterocyclic compounds related to the pyrazolo[3,4-b]pyridine core, DFT calculations have been employed to determine these parameters. researchgate.netresearchgate.net The energies of HOMO and LUMO are used to calculate global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index. These descriptors help in predicting how a molecule will interact with other species, which is vital for designing new chemical reactions and understanding biological mechanisms. researchgate.net For instance, the HOMO-LUMO energy gap for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate was calculated to be -0.08657 eV, indicating high chemical reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies (eV) for a Related Compound

Molecular Orbital Energy (eV) Source
HOMO -0.26751 nih.gov
LUMO -0.18094 nih.gov
Energy Gap (ΔE) -0.08657 nih.gov

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

In an MEP map, regions of negative potential, typically colored red, indicate sites prone to electrophilic attack, while regions of positive potential, colored blue, are susceptible to nucleophilic attack. researchgate.net This analysis is invaluable for predicting non-covalent interactions, particularly hydrogen bonding, which is crucial for ligand-receptor binding. nih.gov For pyrazolo[3,4-b]pyridine derivatives, MEP analysis can pinpoint the nitrogen and oxygen atoms as potential hydrogen bond acceptors (negative potential) and the N-H groups as hydrogen bond donors (positive potential), providing a rationale for observed binding modes in docking simulations. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Assessment

By simulating the behavior of the pyrazolo[3,4-b]pyridin-6-one derivative within the protein's binding site in a solvated environment, researchers can assess the stability of key interactions predicted by docking. nih.gov MD simulations can reveal whether crucial hydrogen bonds are maintained over time and how water molecules might mediate interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to evaluate the stability of the simulation system. nih.gov For instance, in studies of ERRα inverse agonists, MD simulations were used to understand interaction mechanisms and confirm that interactions with key hydrophobic residues were vital for biological activity. nih.gov Such simulations are critical for validating docking results and gaining a more accurate understanding of the dynamic nature of ligand-protein recognition.

Table of Mentioned Compounds

Compound Name
This compound
1H-pyrazolo[3,4-b]pyridine
TANK-binding kinase 1 (TBK1)
Dihydrofolate reductase (DHFR)
Vascular endothelial growth factor receptor 2 (VEGFR2)
pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine
4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile
2-(4-nitrophenyl)-6-(4-chlorophenyl)-4-ethoxy-pyridine-3-carbonitrile
Human thymidylate synthase (HT-hTS)
imidazo[1,2-a]pyridine
pyrrolo[1,2-a]quinazoline
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate
Estrogen-related receptor alpha (ERRα)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound research, QSAR studies are instrumental in predicting the therapeutic potential of novel derivatives and in understanding the key structural features that govern their activity.

A notable application of this approach was demonstrated in the discovery of a new class of anticancer agents. nih.gov An initial screening identified a compound, designated h2, which features the pyrazolo[3,4-b]pyridin-6-one scaffold and exhibited anticancer activity against a panel of six human tumor cell lines. nih.gov Following this discovery, a library of 61 analogues of h2 was synthesized and their anticancer activities were evaluated. This dataset of structurally related compounds with corresponding biological activities provided an ideal platform for developing a QSAR model.

The analysis of this series of compounds revealed crucial structure-activity relationships. For instance, the substitution pattern on the pyrazolo[3,4-b]pyridin-6-one core was found to significantly influence the anticancer potency. One of the analogues, I2, emerged as a particularly potent anticancer agent with IC50 values in the low micromolar range against various cancer cell lines, including those resistant to existing drugs. nih.gov The key structural differences between h2 and the more potent I2, as well as other analogues, can be quantified using molecular descriptors in a QSAR model. These descriptors can be steric, electronic, hydrophobic, or topological in nature.

A hypothetical QSAR model for this series of compounds could be represented by an equation where the biological activity (e.g., pIC50) is a function of these descriptors. Such a model would allow for the predictive profiling of new, unsynthesized derivatives, thereby prioritizing the synthesis of compounds with the highest predicted activity.

Below is an interactive data table showcasing a selection of these pyrazolo[3,4-b]pyridin-6-one analogues and their reported anticancer activities, which forms the basis for QSAR analysis.

Compound IDScaffoldR1 GroupR2 GroupAnticancer Activity (IC50, µM) against HepG2
h2 Pyrazolo[3,4-b]pyridin-6-onePhenylH7.05
I2 Pyrazolo[3,4-b]pyridin-6-one4-MethoxyphenylH3.71
Analog 3 Pyrazolo[3,4-b]pyridin-6-one4-ChlorophenylH> 20
Analog 4 Pyrazolo[3,4-b]pyridin-6-one3,4-DimethoxyphenylH6.82
Analog 5 Pyrazolo[3,4-b]pyridin-6-onePhenylMethyl15.21

This table is a representative example based on the findings that different substitutions on the phenyl ring at R1 and modifications at other positions lead to varied anticancer activities. The data illustrates the type of information used to build a QSAR model.

By analyzing such data, a QSAR model can be developed to predict the activity of new derivatives, guiding the selection of substituents that are likely to enhance the desired biological effect.

Pharmacophore Generation and In Silico Approaches for Lead Optimization

Pharmacophore modeling is a powerful in silico technique used in lead optimization to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, pharmacophore models can be generated based on the structures of active compounds and their interactions with their biological target.

In the case of the anticancer pyrazolo[3,4-b]pyridin-6-one derivatives, further investigation into the mechanism of action of the lead compound I2 revealed that it functions by inhibiting microtubule polymerization. nih.gov This was discovered to occur through its binding to the colchicine (B1669291) site of tubulin. This detailed understanding of the molecular target and binding mode is invaluable for generating a robust pharmacophore model.

Molecular docking and molecular dynamics simulations provided detailed insights into the binding interactions of I2 with tubulin. nih.gov These studies can elucidate the key amino acid residues involved in the interaction and the specific chemical features of the ligand that are crucial for binding. A pharmacophore model derived from this information would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific 3D geometry that complements the binding site.

A hypothetical pharmacophore model for a pyrazolo[3,4-b]pyridin-6-one-based tubulin inhibitor might consist of:

One or two hydrogen bond acceptor features interacting with key residues in the colchicine binding pocket.

A hydrophobic feature corresponding to a substituted phenyl ring that occupies a hydrophobic pocket.

An aromatic ring feature that engages in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding site.

This pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules with different chemical scaffolds but the same essential pharmacophoric features. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds.

Furthermore, for lead optimization, the pharmacophore model can guide the modification of existing active compounds. By understanding which parts of the molecule are essential for activity (the pharmacophore features) and which parts can be modified (the scaffold or linkers), medicinal chemists can design new derivatives with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

The table below outlines the key interaction features for a lead compound like I2, which would be used to construct a pharmacophore model for lead optimization.

Pharmacophore FeatureCorresponding Chemical Group on I2Interacting Residue in Target (Tubulin)
Hydrogen Bond Acceptor Carbonyl oxygen of the pyridinone ringLysine residue
Hydrogen Bond Donor NH of the pyrazole (B372694) ringAspartate residue
Aromatic/Hydrophobic Substituted phenyl ringPhenylalanine, Leucine, Valine residues
Aromatic Ring Pyridine ringTyrosine residue (π-π stacking)

This table represents a hypothetical but plausible set of interactions based on the known binding of colchicine site inhibitors, which would inform the generation of a pharmacophore model for lead optimization of pyrazolo[3,4-b]pyridin-6-one derivatives.

Through the iterative process of pharmacophore modeling, virtual screening, and synthetic modification, researchers can efficiently optimize lead compounds from the this compound class to develop potent and selective drug candidates.

Emerging Research Directions and Future Perspectives for 1,2 Dihydropyrazolo 3,4 B Pyridin 6 One in Chemical Biology

Rational Design and Synthesis of Advanced Pyrazolo[3,4-b]pyridinone-Based Scaffolds

The rational design of novel pyrazolo[3,4-b]pyridinone-based scaffolds is a cornerstone of advancing their application in chemical biology. This process often begins with a deep understanding of the target protein's structure and the key interactions necessary for binding. A common strategy involves "scaffold hopping," where the core structure of a known inhibitor is replaced with the pyrazolo[3,4-b]pyridine moiety to explore new chemical space and improve properties. nih.govrsc.org

For instance, in the development of Tropomyosin receptor kinase (TRK) inhibitors, the pyrazolo[3,4-b]pyridine core was chosen for its ability to form crucial hydrogen bonds via its pyrazole (B372694) portion and engage in π-π stacking interactions through the pyridine (B92270) ring. nih.gov This design strategy led to the synthesis of a series of derivatives with significant inhibitory activity. nih.govrsc.org

The synthesis of these advanced scaffolds often relies on multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. nih.govnih.gov Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.govresearchgate.net

A prevalent synthetic route involves the condensation of 5-aminopyrazoles with various 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.com The regioselectivity of this reaction can be a challenge when using unsymmetrical dicarbonyl compounds, as two different products can be formed. mdpi.com However, by carefully selecting reagents with distinct electronic properties, such as 1,1,1-trifluoropentane-2,4-dione, a high degree of regioselectivity can be achieved. mdpi.com Another innovative one-pot strategy involves the reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by elimination in a superbasic medium to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov

Reagent 1Reagent 2MethodResult
5-Aminopyrazole1,3-Dicarbonyl compoundsCondensation1H-Pyrazolo[3,4-b]pyridines
5-AminopyrazolesAzlactonesOne-pot, solvent-free4-Arylpyrazolo[3,4-b]pyridin-6-ones
Pyrazolyl iminesElectron-poor dienophilesMicrowave-assisted cycloadditionSubstituted pyrazolo[3,4-b]pyridines

Identification and Validation of Novel Biological Targets and Cellular Pathways

The pyrazolo[3,4-b]pyridin-6-one scaffold and its derivatives have been shown to interact with a diverse range of biological targets, leading to the modulation of various cellular pathways. A significant focus of research has been on their potential as anticancer agents. researchgate.netrsc.org

One key target is the tubulin protein. Certain pyrazolo[3,4-b]pyridin-6-one derivatives have been found to inhibit microtubule polymerization by binding to the colchicine (B1669291) site on tubulin. rsc.org This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. rsc.org

Another important class of targets are protein kinases, which are often dysregulated in cancer and other diseases. nih.govnih.govnih.gov Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of several kinases, including:

Fibroblast Growth Factor Receptors (FGFRs): These receptors are crucial for cell proliferation, survival, and migration, and their aberrant activation is linked to various cancers. nih.gov

TANK-binding kinase 1 (TBK1): A key player in innate immunity and oncogenesis. nih.govnih.gov

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation. nih.gov

Tropomyosin receptor kinases (TRKs): Involved in cell proliferation and differentiation. nih.govrsc.org

Furthermore, some pyrazolo[3,4-b]pyridine derivatives have shown potential in neurodegenerative diseases by targeting β-amyloid plaques, which are a hallmark of Alzheimer's disease. mdpi.com The planar and conjugated nature of these molecules allows them to bind to these plaques. mdpi.com

The PI3K/Akt signaling pathway, which is critical for cell growth and survival, has also been identified as a target. Some pyrazolinone chalcones, which share structural similarities, have been shown to inhibit this pathway, leading to cancer cell death. nih.gov

Biological TargetCellular PathwayTherapeutic Area
TubulinMicrotubule polymerization, G2/M cell cycle arrest, ApoptosisCancer
FGFR KinasesMAPK, PLCγCancer
TBK1Innate immunity, OncogenesisCancer, Inflammatory Diseases
CDKsCell cycle regulationCancer
TRK KinasesCell proliferation and differentiationCancer
β-Amyloid PlaquesAmyloid plaque formationAlzheimer's Disease
PI3K/AktCell growth and survivalCancer

Synergistic Integration of Cutting-Edge Synthetic Methodologies with Advanced Computational Techniques

The synergy between modern synthetic chemistry and advanced computational methods is accelerating the discovery and optimization of pyrazolo[3,4-b]pyridinone-based compounds. nih.govrsc.org Computational tools are increasingly being used to guide the rational design of new molecules and to predict their biological activity before they are synthesized in the lab.

Machine learning models, for example, have been successfully employed to predict the anticancer activity of compounds. rsc.org By training these models on large datasets of known active and inactive molecules, researchers can develop predictive models that can screen virtual libraries of compounds and identify promising candidates for synthesis and testing. rsc.org This approach led to the identification of a pyrazolo[3,4-b]pyridin-6-one derivative with activity against multiple cancer cell lines. rsc.org

Molecular docking and molecular dynamics simulations are also invaluable tools. rsc.org These methods allow researchers to visualize how a molecule might bind to its target protein and to understand the key interactions that are responsible for its activity. rsc.org For instance, docking studies have provided insights into the binding of pyrazolo[3,4-b]pyridin-6-one derivatives to the colchicine site of tubulin, helping to explain their mechanism of action. rsc.org

The integration of these computational techniques with efficient synthetic methodologies, such as multicomponent and microwave-assisted reactions, creates a powerful workflow for drug discovery. nih.govresearchgate.net This integrated approach allows for the rapid design, synthesis, and evaluation of new compounds, significantly streamlining the process of developing novel chemical probes and therapeutic agents.

Development of 1,2-Dihydropyrazolo[3,4-b]pyridin-6-one Analogs as Chemical Probes for Biological System Interrogation

The inherent properties of the pyrazolo[3,4-b]pyridin-6-one scaffold make it an excellent starting point for the development of chemical probes to interrogate biological systems. The ability to introduce a wide range of substituents allows for the fine-tuning of properties such as fluorescence, which is crucial for imaging applications. nih.gov

For example, derivatives of pyrazolo[3,4-b]pyridine have been developed as fluorescent probes for the detection of β-amyloid plaques in brain tissue from Alzheimer's disease patients. mdpi.com The planar, conjugated structure of these molecules contributes to their fluorescence and their ability to bind to the amyloid aggregates. mdpi.com By modifying the substituents on the scaffold, researchers can create probes with different photophysical properties, such as large Stokes shifts, which are desirable for reducing background noise in fluorescence microscopy. mdpi.com

In addition to their use as imaging agents, these analogs can also serve as tools to study the function of specific proteins and pathways. A potent and selective inhibitor of a particular enzyme, for instance, can be used to probe the role of that enzyme in a cellular process. The development of highly selective inhibitors for kinases like LIMK, FGFR, and TBK1 demonstrates the potential of this scaffold in creating such chemical probes. nih.govnih.govacs.org

The synthesis of libraries of these analogs, often facilitated by combinatorial and multicomponent reaction strategies, allows for the systematic exploration of structure-activity relationships. researchgate.netbiorxiv.org This information is not only valuable for developing more potent and selective inhibitors but also for understanding the fundamental principles that govern molecular recognition in biological systems.

Probe TypeApplicationKey Feature
Fluorescent ProbeImaging β-amyloid plaquesPlanar, conjugated structure, tunable photophysical properties
Kinase Inhibitor ProbeStudying enzyme function and signaling pathwaysHigh potency and selectivity for specific kinases

Q & A

Q. What advanced microspectroscopic techniques characterize surface adsorption in drug formulation studies?

  • Emerging Methods : Raman microspectroscopy (785 nm laser) maps API distribution in solid dispersions. For pyrazolo[3,4-b]pyridin-6-one-PVP matrices, principal component analysis (PCA) of spectral data identifies amorphous domains (shifted C=O stretch at 1680 cm⁻¹) vs. crystalline regions (1715 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.